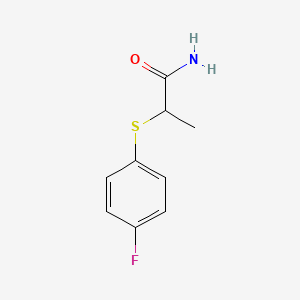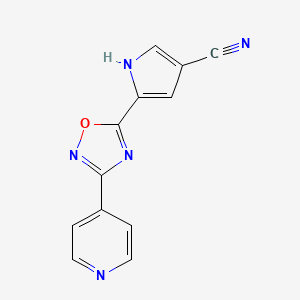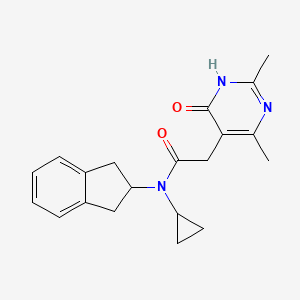
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as EF5 and has been extensively studied for its potential applications in cancer research. EF5 is a hypoxia marker, meaning it binds to cells that are in a state of low oxygen, which is a characteristic of many tumors.
作用机制
EF5 binds to cells that are in a state of low oxygen, which is a characteristic of many tumors. Once bound, EF5 undergoes a chemical reaction that results in the formation of a fluorescent compound. This allows researchers to visualize and identify cells that are in a state of low oxygen, which can be used to target these cells for treatment.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity and is well-tolerated by cells and animals. In addition to its potential applications in cancer research, EF5 has also been studied for its effects on the cardiovascular system. EF5 has been shown to improve blood flow and reduce inflammation, which may have implications for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One advantage of EF5 is its specificity for cells that are in a state of low oxygen. This allows researchers to target these cells for treatment, while minimizing damage to healthy cells. However, EF5 has limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for research on EF5. One area of focus is the development of new synthesis methods that improve the stability and solubility of EF5. Another area of focus is the development of new applications for EF5, such as its use in the treatment of cardiovascular diseases. Additionally, researchers are exploring the use of EF5 in combination with other cancer treatments, such as immunotherapy and targeted therapies, to improve treatment outcomes.
合成方法
The synthesis of EF5 involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 6-ethyl-2-nitro-3H-quinazolin-4-one, which is reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield the final product, EF5.
科学研究应用
EF5 has been extensively studied for its potential applications in cancer research. As a hypoxia marker, EF5 can be used to identify and target cells that are in a state of low oxygen, which is a characteristic of many tumors. EF5 has also been used in clinical trials to evaluate the effectiveness of cancer treatments, such as radiation therapy and chemotherapy.
属性
IUPAC Name |
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c1-2-8-3-4-10-9(5-8)12(21)20-11(19-10)6-22-7-14(17,18)13(15)16/h3-5,13H,2,6-7H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWPZXBMJOFUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-oxo-3H-quinazolin-2-yl)-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ylpropanamide](/img/structure/B7356396.png)
![6-(4-methoxyphenyl)-2-(1,3-thiazol-2-yl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356408.png)
![(1R,2R)-2-methyl-N-[4-(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7356416.png)

![3-Fluoro-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7356431.png)
![6-[2-Methoxyethyl(2-methylpropyl)amino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356441.png)
![(5E)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B7356444.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![2-[[(2-methoxypyridin-3-yl)methyl-propan-2-ylamino]methyl]-3H-quinazolin-4-one](/img/structure/B7356469.png)

![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)
